4-(2-Phenylquinolin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylquinolin-3-yl)morpholine is a compound that features a quinoline core substituted with a phenyl group at the 2-position and a morpholine ring at the 4-position. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylquinolin-3-yl)morpholine typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst, followed by cyclization and dehydration steps . The reaction conditions often include the use of polyphosphoric acid as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylquinolin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
4-(2-Phenylquinolin-3-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Phenylquinolin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with a wide range of biological activities.
Morpholine: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
2-Phenylquinoline: A derivative with similar structural features but lacking the morpholine ring.
Uniqueness
4-(2-Phenylquinolin-3-yl)morpholine is unique due to the presence of both the quinoline and morpholine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups enhances its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
5443-61-8 |
---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(2-phenylquinolin-3-yl)morpholine |
InChI |
InChI=1S/C19H18N2O/c1-2-6-15(7-3-1)19-18(21-10-12-22-13-11-21)14-16-8-4-5-9-17(16)20-19/h1-9,14H,10-13H2 |
InChI Key |
BYMZQNBGIRVBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.